Benzonitrile, 2-chloro-4-(di-2-propenylamino)-
Description
Benzonitrile, 2-chloro-4-(di-2-propenylamino)- is a substituted aromatic nitrile characterized by a benzonitrile core with a chlorine atom at the 2-position and a di-allylamino (di-2-propenylamino) group at the 4-position. The di-allylamino substituent consists of two allyl (CH₂CHCH₂) groups attached to the nitrogen atom, introducing steric bulk and electron-donating effects.
Properties
CAS No. |
821776-61-8 |
|---|---|
Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
4-[bis(prop-2-enyl)amino]-2-chlorobenzonitrile |
InChI |
InChI=1S/C13H13ClN2/c1-3-7-16(8-4-2)12-6-5-11(10-15)13(14)9-12/h3-6,9H,1-2,7-8H2 |
InChI Key |
FFDOKPVEMFAOEK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammoxidation of 2-chlorotoluene: This method involves the reaction of 2-chlorotoluene with ammonia and oxygen at high temperatures (400-450°C) to produce 2-chlorobenzonitrile.
Green Synthesis: A novel green synthesis method involves the use of ionic liquids as recycling agents.
Industrial Production Methods: The industrial production of benzonitrile derivatives typically involves the ammoxidation process due to its efficiency and scalability. This process is widely used in the production of various nitriles, including benzonitrile, 2-chloro-4-(di-2-propenylamino)- .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form corresponding amides or acids.
Reduction: Reduction of benzonitrile derivatives can yield primary amines.
Substitution: The chlorine atom in 2-chlorobenzonitrile can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products:
Oxidation: Benzamide, benzoic acid.
Reduction: Benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzonitrile, 2-chloro-4-(di-2-propenylamino)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, benzonitrile derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: Benzonitrile derivatives have been explored for their potential therapeutic applications, including as anticancer and antimicrobial agents .
Industry: In the industrial sector, benzonitrile derivatives are used in the production of dyes, pigments, and advanced coatings .
Mechanism of Action
The mechanism of action of benzonitrile, 2-chloro-4-(di-2-propenylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The di-2-propenylamino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and analogs:
Key Observations :
- Electron Effects: The di-allylamino group in the target compound is less electron-donating than dimethylamino () but more so than benzyloxy (). This impacts nitrile reactivity in nucleophilic additions .
Physical and Chemical Properties
- Solubility: Allyl groups in the target compound likely reduce water solubility compared to dimethylamino derivatives () but enhance compatibility with non-polar solvents.
- Stability : Allyl substituents may render the target compound prone to oxidation or polymerization, requiring inert storage conditions. In contrast, benzyloxy () and pyrazine-thioether () analogs exhibit higher stability .
Biological Activity
Benzonitrile, 2-chloro-4-(di-2-propenylamino)-, also known by its CAS number 821776-61-8, is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 821776-61-8 |
| Molecular Formula | C12H14ClN |
| Molecular Weight | 219.7 g/mol |
| IUPAC Name | Benzonitrile, 2-chloro-4-(di-2-propenylamino)- |
The biological activity of Benzonitrile, 2-chloro-4-(di-2-propenylamino)- is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through the following mechanisms:
- Antibacterial Activity : Similar compounds have shown efficacy against Gram-negative bacteria by inducing cell envelope stress and disrupting the proton motive force (PMF), leading to cell death .
- Antimicrobial Properties : The compound is investigated for its potential to inhibit biofilm formation and reduce bacterial counts significantly in vitro .
Research Findings
-
Antibacterial Efficacy :
- A study highlighted the compound's broad-spectrum antibacterial activity against enteric pathogens, demonstrating a reduction in bacterial counts exceeding 3 Log CFU in time-kill assays. The mechanism involved inducing stress on the bacterial cell envelope and altering PMF, which is critical for ATP production and cell survival .
- Case Studies :
- Safety Profile :
Comparative Analysis with Similar Compounds
To better understand the unique properties of Benzonitrile, 2-chloro-4-(di-2-propenylamino)-, it is useful to compare it with other related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| IITR00210 | Nitrile derivative | Broad-spectrum antibacterial |
| Methyl 3,4,5-tris(benzyloxy)benzoate | Ester | Antioxidant properties |
| Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginyl | Peptide | Antimicrobial and anti-inflammatory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
